N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride
Description
Historical Development and Discovery Pathway
N-[2-(Benzylamino)ethyl]cyclopropanamine dihydrochloride emerged from medicinal chemistry efforts to develop lysine-specific demethylase 1 (LSD1) inhibitors. Its discovery traces to structural optimization campaigns targeting cyclopropanamine derivatives, which gained prominence in the early 21st century for their ability to modulate epigenetic enzymes. The compound’s core structure—a cyclopropane ring fused to an ethylamine backbone—was first synthesized via nucleophilic substitution reactions between cyclopropane precursors and benzylamine derivatives under controlled pH conditions. Early synthetic routes emphasized the formation of the cyclopropane ring through [2+1] cycloaddition strategies, followed by sequential amine functionalization.
The dihydrochloride salt form was later developed to enhance aqueous solubility and bioavailability, a common pharmaceutical optimization step. Patent filings from 2013 highlight its inclusion in broader investigations of cyclopropanamine-based LSD1 inhibitors for neurodegenerative and oncological applications.
Position within Contemporary Pharmaceutical Research
This compound occupies a niche in epigenetic drug discovery due to its dual mechanism: reversible LSD1 inhibition and potential modulation of histone methylation dynamics. LSD1, a flavin-dependent oxidase, regulates gene expression by demethylating histone H3 lysine 4 (H3K4) and lysine 9 (H3K9). Dysregulation of LSD1 is implicated in malignancies (e.g., acute myeloid leukemia) and neurodegenerative disorders (e.g., Alzheimer’s disease).
Compared to irreversible LSD1 inhibitors like iadademstat, this compound offers a reversible binding profile, reducing off-target effects. Its benzylaminoethyl side chain enhances target engagement by interacting with hydrophobic pockets adjacent to the LSD1 active site. Current research prioritizes its application in combination therapies, particularly with histone deacetylase (HDAC) inhibitors, to amplify epigenetic modulation.
Structural Classification and Chemical Family Relationships
The compound belongs to the cyclopropanamine class, characterized by a strained three-membered cyclopropane ring conjugated to an amine group. Key structural features include:
It shares homology with tranylcypromine, a first-generation LSD1 inhibitor, but differs in its ethylamine linker and benzyl substitution. Analogues such as benzyl N-(2-aminoethyl)-N-cyclopropylcarbamate (PubChem CID 174322893) exhibit similar amine-carbamate linkages but lack the dihydrochloride moiety.
Current Research Landscape and Investigational Status
As of 2025, this compound remains in preclinical development, with studies focusing on:
- Structure-Activity Relationship (SAR) Optimization : Modifications to the benzyl group (e.g., halogenation) to improve blood-brain barrier penetration.
- Oncology : Synergistic effects with chemotherapeutics in leukemia models, as evidenced by reduced tumor burden in xenograft assays.
- Neurodegeneration : Rescue of cognitive deficits in transgenic Alzheimer’s mice via H3K4 methylation restoration.
Ongoing synthetic efforts employ microwave-assisted amination and palladium-catalyzed cross-coupling to streamline production. Despite promising data, clinical translation awaits rigorous pharmacokinetic profiling and toxicity assessments.
Properties
IUPAC Name |
N-benzyl-N'-cyclopropylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-2-4-11(5-3-1)10-13-8-9-14-12-6-7-12;;/h1-5,12-14H,6-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLICBYMOUGDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCNCC2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride typically involves multiple steps. One common method starts with the reaction of benzylamine with ethylene oxide to form N-(2-hydroxyethyl)benzylamine. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base to yield N-[2-(benzylamino)ethyl]cyclopropanamine. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted benzylamines
Scientific Research Applications
N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. It binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Cyclopropanamine Derivatives
N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine hydrochloride ()
- Molecular Formula: C₁₁H₁₅Cl₂NO
- Molecular Weight : 248.15 g/mol
- Key Features: Substituted with a 2-chlorophenoxyethyl group instead of benzylamino.
- Properties: Higher lipophilicity (logP = 3.66) due to the chlorophenoxy group, compared to the estimated logP of ~2.5 for the benzylamino analog. The phenoxy group may reduce solubility but enhance membrane permeability.
Benzylamine-Containing Compounds
3-(Benzylamino)-4-(cyclohexylamino)-N-(2-(piperazin-1-yl)ethyl)benzenesulfonamide ()
- Key Features: Shares a benzylamino group but incorporates a sulfonamide core and piperazine moiety.
- Application: Acts as a ferroptosis inhibitor for stroke treatment, highlighting the therapeutic versatility of benzylamino derivatives. Structural differences (sulfonamide vs. cyclopropanamine) lead to divergent mechanisms .
Ethyl-Linked Amine Hydrochlorides
Diphenhydramine Hydrochloride ()
- Molecular Formula: C₁₇H₂₁NO·HCl
- Molecular Weight : 291.82 g/mol
- Key Features: Ethanolamine backbone with diphenylmethoxy and dimethylamino groups.
- Application : Widely used as an antihistamine, contrasting with the investigational status of the cyclopropanamine derivative .
Ranitidine Hydrochloride ()
- Key Features : Contains a furan and thioether group linked to a nitroethenediamine chain.
- Application : Histamine H₂ receptor antagonist for ulcer treatment. Demonstrates how ethyl-linked amines with aromatic systems can target specific receptors, though structural complexity differs from the cyclopropanamine analog .
Azoamidine Dihydrochlorides ()
- Examples : 2,2’-azobis(2-methylpropionamidine) dihydrochloride.
- Key Features : Azo functional group with amidine termini.
- Properties : High solubility due to dihydrochloride salt but distinct from pharmaceutical amines.
- Application: Polymerization initiators, emphasizing the versatility of dihydrochloride salts in non-pharmaceutical contexts .
Comparative Data Table
*Estimated based on structural analogs.
Key Research Findings
- Structural Impact on Lipophilicity: The benzylamino group in the target compound likely reduces logP compared to chlorophenoxy analogs, balancing solubility and membrane permeability .
- Salt Form and Solubility : Dihydrochloride salts (e.g., target compound, azoamidines) enhance aqueous solubility, critical for both pharmaceutical and industrial applications .
- Therapeutic Potential: While ferroptosis inhibitors () and H₂ antagonists () highlight the utility of benzylamino/ethylamine structures, the cyclopropanamine derivative’s rigidity may offer unique pharmacokinetic advantages .
Biological Activity
N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound is a cyclopropyl derivative featuring an amine functional group. Its structure can be represented as follows:
- Chemical Formula : C₁₁H₁₄Cl₂N₂
- Molecular Weight : 249.15 g/mol
The compound's unique cyclopropyl structure may contribute to its biological interactions, particularly in inhibiting various enzymatic pathways.
Research indicates that compounds with similar structures often exhibit activity against specific biological targets. The following mechanisms have been identified:
- Inhibition of Cell Cycle Kinases : Similar compounds have shown effectiveness as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition can lead to reduced proliferation of cancer cells, making it a potential candidate for cancer therapy .
- Antimicrobial Activity : There is evidence suggesting that cyclopropyl amines possess antimicrobial properties, potentially acting against various pathogens through disruption of cellular processes .
- Neuroprotective Effects : Some studies have indicated that cyclopropanamine derivatives can exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Biological Activity Data
A summary of biological activity data for this compound includes:
| Activity Type | Effect Observed | Reference |
|---|---|---|
| CDK Inhibition | Reduced cell proliferation in vitro | |
| Antimicrobial Activity | Inhibition of bacterial growth | |
| Neuroprotection | Decreased neuronal apoptosis |
Case Study 1: Anticancer Activity
A study explored the anticancer properties of this compound in various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and prostate cancer cells, with IC50 values in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the cyclopropyl and benzyl groups have been studied to enhance potency and selectivity for specific targets.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride with high purity?
- Methodology : Utilize reductive amination or nucleophilic substitution under anhydrous conditions to form the cyclopropanamine backbone. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization in ethanol/HCl yields the dihydrochloride salt. Monitor reaction progress using TLC (Rf ~0.3 in 9:1 DCM/methanol) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology :
- NMR : Use ¹H/¹³C NMR in D2O to identify proton environments (e.g., cyclopropane protons at δ 0.5–1.2 ppm, benzylamino protons at δ 3.2–3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography : For absolute configuration, grow single crystals in ethanol/HCl and analyze unit cell parameters .
Q. What analytical techniques are critical for detecting impurities in this compound?
- Methodology :
- HPLC-UV : Use a C18 column with photodiode array detection (λ = 254 nm) to separate impurities (e.g., unreacted benzylamine or cyclopropane derivatives) .
- ICP-MS : Quantify trace metal contaminants (e.g., residual catalysts like Pd or Ni) with detection limits <1 ppm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Systematic Replication : Repeat assays under standardized conditions (e.g., cell lines, buffer pH, incubation time) to isolate variables.
- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to compare EC50 values across studies.
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple sources, accounting for batch-to-batch variability in compound synthesis .
Q. What experimental designs are optimal for studying its interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka, kd) in real time.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. electrostatic interactions .
- Mutagenesis Studies : Engineer receptor mutants (e.g., alanine scanning) to identify critical binding residues .
Q. How can stability under varying pH and temperature conditions be systematically evaluated?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C. Monitor degradation via UPLC-MS and identify byproducts (e.g., cyclopropane ring-opening products) .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Assess purity loss using validated HPLC methods .
Q. What computational approaches are effective for predicting its pharmacokinetic properties?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate membrane permeability (e.g., logP via COSMO-RS) or blood-brain barrier penetration.
- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate bioavailability, CYP450 inhibition, and toxicity profiles .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility data across studies?
- Methodology :
- Standardized Solubility Assays : Conduct equilibrium solubility tests in PBS (pH 7.4), DMSO, and simulated gastric fluid (pH 1.2) at 25°C. Use nephelometry to detect precipitation thresholds.
- Counterion Effects : Compare solubility of freebase vs. dihydrochloride salt forms, as salt formation can alter solubility by 1–2 orders of magnitude .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
